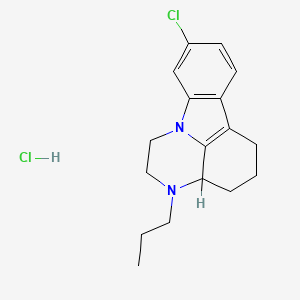
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyridine ring, which is further substituted with a morpholine ring and two methyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a benzyl halide in the presence of a base. This is followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine groups, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Shares structural similarities with the presence of a benzyl group and a morpholine ring.
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Another compound with a morpholine ring and similar functional groups.
Uniqueness
N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
特性
CAS番号 |
77972-03-3 |
|---|---|
分子式 |
C18H25N3O |
分子量 |
299.4 g/mol |
IUPAC名 |
N-benzyl-2,2-dimethyl-4-morpholin-4-yl-1,3-dihydropyridin-6-imine |
InChI |
InChI=1S/C18H25N3O/c1-18(2)13-16(21-8-10-22-11-9-21)12-17(20-18)19-14-15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3,(H,19,20) |
InChIキー |
ZPHDQGMXMLNXLA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(=NCC2=CC=CC=C2)N1)N3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


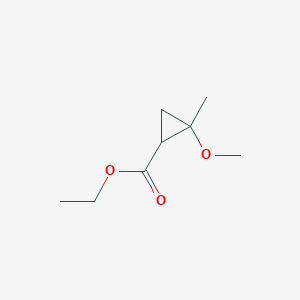
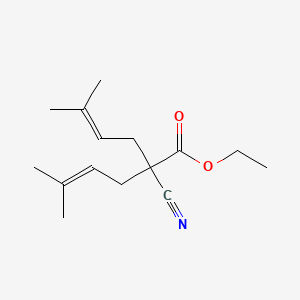

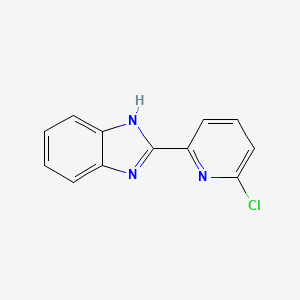
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

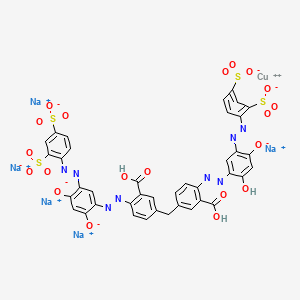



![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
